N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S2 and its molecular weight is 425.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the derivative .
Mode of Action
The interaction of quinazoline derivatives with their targets can lead to a variety of effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Biochemical Pathways
Quinazoline derivatives can affect multiple biochemical pathways depending on their specific targets. For instance, they might interfere with cell division in cancer cells, or modulate signaling pathways in neurons .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of quinazoline derivatives would depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The cellular and molecular effects of quinazoline derivatives can vary widely, from inducing cell death in cancer cells to reducing inflammation or pain .
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(2-ethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-2-10-5-3-4-6-12(10)21-19(25)16-17-22-18(24)11-7-14-15(27-9-26-14)8-13(11)23(17)20(28)29-16/h3-8H,2,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYDJZLUYUUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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